1-Phenyldecane is a high-purity linear alkylbenzene (LAB) characterized by a ten-carbon aliphatic chain attached to an aromatic ring. In industrial procurement, it serves as a critical intermediate for the synthesis of linear alkylbenzene sulfonates (LAS), which are highly biodegradable anionic surfactants [1]. Beyond its role as a chemical precursor, its specific thermophysical profile—including a boiling point of approximately 293 °C and stable viscosity across a wide temperature range—makes it a highly valued solvent and calibration standard in petrochemical modeling, tribology, and advanced analytical applications such as laser-induced fluorescence (LIF) imaging for fuel diagnostics [2].
Substituting 1-phenyldecane with closely related analogs, such as 1-phenyloctane (C8) or 1-phenyldodecane (C12), fundamentally alters both physical behavior and downstream product performance. In surfactant synthesis, replacing the C10 chain with a C12 chain significantly alters the hydrophilic-lipophilic balance, decreasing the cold-water solubility of the resulting sulfonate and compromising liquid detergent formulations [1]. In solvent and tracer applications, shorter chains like 1-phenyloctane exhibit lower boiling points and different evaporation kinetics, leading to severe de-mixing when used as diesel fuel surrogates, while longer chains like 1-phenyldodecane introduce unwanted steric bulk that can disrupt molecular self-assembly at liquid-solid interfaces [2]. Consequently, exact chain-length specification is mandatory for reproducible processability and analytical accuracy.
For laser-induced fluorescence (LIF) imaging of fuel injection, the tracer must co-evaporate with the base fuel without de-mixing. 1-Phenyldecane possesses a boiling point (~293 °C) and density that closely match standard diesel primary reference fuels (n-hexadecane). In contrast, traditional tracers like toluene (boiling point 110 °C) evaporate prematurely, failing to accurately represent the heavier diesel fractions. Studies confirm that 1-phenyldecane eliminates the de-mixing artifacts seen with lighter aromatics, providing a highly reliable photophysical tracer for high-temperature, high-pressure engine diagnostics [1].
| Evidence Dimension | Boiling point and evaporation matching for diesel surrogates |
| Target Compound Data | 1-Phenyldecane (~293 °C, matches n-hexadecane evaporation profile) |
| Comparator Or Baseline | Toluene (110 °C, causes severe phase de-mixing) |
| Quantified Difference | ~183 °C difference in boiling point, eliminating premature tracer evaporation |
| Conditions | High-temperature/pressure flow cells mimicking internal combustion environments |
Ensures accurate optical diagnostics of fuel vaporization, making it the required tracer for heavy fuel and diesel engine research.
In surface chemistry, the choice of solvent dictates the integrity of 2D molecular networks. Scanning Tunneling Microscopy (STM) studies reveal that 1-phenyldecane facilitates the formation of stable, predictable monolayer patterns consistent with shorter-chain analogs. However, when the chain length is extended to 1-phenyldodecane, the monolayers become significantly more complex, forcing additional solvent molecules to co-adsorb into the 2D network (two extra molecules per tetramer), which alters the target molecular architecture[1].
| Evidence Dimension | Solvent co-adsorption in 2D molecular networks |
| Target Compound Data | 1-Phenyldecane (Maintains standard, predictable monolayer pattern) |
| Comparator Or Baseline | 1-Phenyldodecane (Alters network complexity; forces 2 additional molecules per tetramer) |
| Quantified Difference | Standard structural unit vs. +2 extra co-adsorbed molecules |
| Conditions | Physisorbed monolayers at the liquid-solid interface observed via STM |
Critical for researchers and manufacturers requiring a non-interfering hydrophobic solvent for surface functionalization and nanoscale imaging.
The precise volumetric properties of heavy alkylbenzenes are necessary for calibrating equations of state in petrochemical engineering. 1-Phenyldecane provides a highly stable density profile that has been rigorously mapped at pressures up to 65 MPa and temperatures from 293.15 to 353.15 K. Compared to lighter aromatics, 1-phenyldecane's specific isothermal compressibility and isobaric thermal expansivity serve as an essential mid-range anchor point for predictive models of high-molecular-weight hydrocarbon mixtures, yielding Tait-like equation fits with standard deviations of ≤1.5 × 10^-4 g/cm³ [1].
| Evidence Dimension | High-pressure density mapping (up to 65 MPa) |
| Target Compound Data | 1-Phenyldecane (Provides stable Tait-like equation fit with standard deviations ≤1.5 × 10^-4 g/cm³) |
| Comparator Or Baseline | Lighter aromatics (Do not represent the compressibility of heavy petroleum fractions) |
| Quantified Difference | High-precision density anchor mapping for heavy hydrocarbons |
| Conditions | Vibrating tube densimeter measurements at 293.15–353.15 K and 0.1–65 MPa |
Procuring high-purity 1-phenyldecane is essential for laboratories developing thermodynamic models for heavy oil extraction and organic Rankine cycles.
In the industrial production of biodegradable detergents, the alkyl chain length of the LAB precursor strictly determines the surfactant's performance. Alkylating benzene to form 1-phenyldecane (C10 LAB) yields a sulfonate with a lower Krafft point and higher aqueous solubility than the C12 analog (1-phenyldodecane)[1]. While C12 LAS is standard for heavy-duty powders, C10 LAS derived from 1-phenyldecane is specifically required for concentrated cold-water liquid detergents where phase separation or precipitation must be avoided.
| Evidence Dimension | Downstream sulfonate aqueous solubility and Krafft point |
| Target Compound Data | 1-Phenyldecane (Produces highly soluble C10 LAS for cold-water formulations) |
| Comparator Or Baseline | 1-Phenyldodecane (Produces C12 LAS with lower solubility, prone to cold-water precipitation) |
| Quantified Difference | 2-carbon chain reduction shifts the HLB toward higher water solubility |
| Conditions | Formulation of concentrated liquid detergents |
Directly dictates the procurement choice for chemical manufacturers formulating advanced, cold-water-stable liquid cleaning products.
Used as a non-demixing LIF tracer for studying diesel and heavy fuel evaporation kinetics, directly leveraging its matched boiling point and density to accurately represent standard diesel fuels [1].
Procured as a specific C10 LAB precursor for synthesizing highly soluble linear alkylbenzene sulfonates (LAS) tailored for concentrated liquid detergents [2].
Utilized as a structurally neutral, non-co-adsorbing hydrophobic solvent to facilitate the self-assembly of 2D molecular networks at liquid-solid interfaces without structural interference [3].
Employed as an analytical standard for validating high-pressure density, viscosity, and compressibility models for heavy hydrocarbon mixtures [4].
Irritant